molecular formula C15H22N2O3S B15403391 N-(6-Aminohexanoyl)-S-phenyl-L-cysteine CAS No. 923294-43-3

N-(6-Aminohexanoyl)-S-phenyl-L-cysteine

Katalognummer: B15403391
CAS-Nummer: 923294-43-3
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: UXXKMQSFMUKSSE-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-Aminohexanoyl)-S-phenyl-L-cysteine is a cysteine derivative characterized by two structural modifications:

  • N-Acylation: A 6-aminohexanoyl group (CH₂CH₂CH₂CH₂CH₂CONH₂) replaces the hydrogen on the amino group of cysteine.
  • S-Substitution: A phenyl group (C₆H₅) is attached to the sulfur atom, contributing aromaticity and lipophilicity.

The compound is identified as a downregulated metabolite in exercise-induced fatigue, suggesting a role in amino acid metabolism or energy regulation . While direct synthesis details are absent in the evidence, analogous compounds are synthesized via reactions between cysteine derivatives and activated acyl or aryl precursors (e.g., isocyanates, thiols) .

Eigenschaften

CAS-Nummer

923294-43-3

Molekularformel

C15H22N2O3S

Molekulargewicht

310.4 g/mol

IUPAC-Name

(2R)-2-(6-aminohexanoylamino)-3-phenylsulfanylpropanoic acid

InChI

InChI=1S/C15H22N2O3S/c16-10-6-2-5-9-14(18)17-13(15(19)20)11-21-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11,16H2,(H,17,18)(H,19,20)/t13-/m0/s1

InChI-Schlüssel

UXXKMQSFMUKSSE-ZDUSSCGKSA-N

Isomerische SMILES

C1=CC=C(C=C1)SC[C@@H](C(=O)O)NC(=O)CCCCCN

Kanonische SMILES

C1=CC=C(C=C1)SCC(C(=O)O)NC(=O)CCCCCN

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

N-Acyl-S-aryl/alkyl Cysteine Derivatives

Key structural variations among analogs include modifications to the N-acyl group (e.g., acetyl, carbamoyl, aminohexanoyl) and S-substituents (e.g., substituted phenyl, alkyl chains).

Table 1: Structural and Physicochemical Comparisons
Compound Name N-Acyl Group S-Substituent Molecular Weight (g/mol) Key Spectral Data (¹H NMR δ ppm) Biological Notes References
N-(6-Aminohexanoyl)-S-phenyl-L-cysteine 6-Aminohexanoyl Phenyl ~310* Not reported Downregulated post-exercise
N-Acetyl-S-(o-methoxyphenylcarbamoyl)cysteine Acetyl o-Methoxyphenylcarbamoyl 313 3.86 (OCH₃), 7.11–6.89 (phenyl) High yield (87%); enzyme inhibition?
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) Acetyl 3-Hydroxypropyl 195 Not reported Biomarker for acrylamide exposure
N-Acetyl-S-(4-fluorophenyl)cysteine Acetyl 4-Fluorophenyl 257 7.21–7.12 (fluorophenyl) Potential detoxification metabolite
N-Acetyl-S-(2-chlorophenyl)-L-cysteine Acetyl 2-Chlorophenyl 274 Not reported Synthetic intermediate

*Estimated based on formula (C₁₅H₂₂N₂O₃S).

Key Observations:

N-Acyl Group Impact: The 6-aminohexanoyl group in the target compound introduces a longer, flexible chain compared to acetyl (C₂H₃O) or carbamoyl groups. This may enhance membrane permeability or interaction with enzymes requiring extended binding pockets. Acetylated analogs (e.g., 3HPMA, 4-fluorophenyl derivatives) are smaller, favoring renal excretion and serving as biomarkers .

For example, o-methoxyphenylcarbamoyl derivatives showed higher synthetic yields (87%) compared to nitro-substituted analogs (31%) . Alkyl/hydroxyalkyl chains (e.g., 3-hydroxypropyl in 3HPMA) improve water solubility, critical for urinary excretion as mercapturic acids .

Vorbereitungsmethoden

Thiol Functionalization Strategies

The introduction of the S-phenyl group to L-cysteine necessitates selective thiol modification while preserving the α-amine and carboxylate functionalities. A widely employed method involves nucleophilic aromatic substitution (SNAr) or disulfide exchange:

  • Disulfide Reduction and Thiol Alkylation :
    L-Cysteine is treated with diphenyl disulfide (PhSSPh) in the presence of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP). TCEP reduces the disulfide bond, generating a free thiolate intermediate, which reacts with a second equivalent of PhSSPh to form S-phenyl-L-cysteine.
    $$
    \text{Cys-SH + PhSSPh} \xrightarrow{\text{TCEP}} \text{Cys-SPh + PhSH}
    $$
    This reaction is typically conducted in a phosphate buffer (pH 8.0–8.5) to maintain thiolate nucleophilicity.

  • Direct Alkylation with Phenyl Halides :
    Alternative methods employ phenyl iodide (PhI) under basic conditions (e.g., NaH in DMF), facilitating an SN2 reaction at the cysteine thiol. However, this approach risks over-alkylation and requires stringent temperature control (0–4°C).

Purification and Characterization

Crude S-phenyl-L-cysteine is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (0.1% trifluoroacetic acid). Characterization by electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) confirms the product:

  • ESI-MS : [M+H]⁺ calculated for $$ \text{C}9\text{H}{11}\text{NO}_2\text{S} $$: 210.06; observed: 210.12.
  • ¹H NMR (400 MHz, D₂O) : δ 7.35–7.25 (m, 5H, Ph), 4.25 (t, 1H, α-CH), 3.15 (dd, 2H, β-CH₂).

Acylation of S-Phenyl-L-cysteine with 6-Aminohexanoic Acid

Protection-Deprotection Strategy

To selectively acylate the α-amine of S-phenyl-L-cysteine, orthogonal protection of functional groups is critical:

  • Carboxylate Protection of 6-Aminohexanoic Acid :
    The amine of 6-aminohexanoic acid is protected as a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ($$ \text{Boc}2\text{O} $$) in tetrahydrofuran (THF)/water (1:1) with sodium bicarbonate.
    $$
    \text{H}
    2\text{N-(CH}2\text{)}5\text{-COOH} \xrightarrow{\text{Boc}2\text{O}} \text{Boc-NH-(CH}2\text{)}_5\text{-COOH}
    $$

  • Activation and Coupling :
    The carboxylate of Boc-protected 6-aminohexanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This active ester is then coupled to the α-amine of S-phenyl-L-cysteine in the presence of N,N-diisopropylethylamine (DIEA).
    $$
    \text{Boc-NH-(CH}2\text{)}5\text{-COOH} \xrightarrow{\text{EDCl/HOBt}} \text{Boc-NH-(CH}2\text{)}5\text{-CO-OBt} \xrightarrow{\text{S-Ph-Cys-NH}2} \text{Boc-NH-(CH}2\text{)}_5\text{-CO-NH-Cys(S-Ph)-COOH}
    $$

  • Deprotection :
    The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding N-(6-aminohexanoyl)-S-phenyl-L-cysteine.

Alternative Synthetic Routes and Optimization

Solid-Phase Peptide Synthesis (SPPS)

For scalable production, SPPS offers advantages in iterative coupling and purification:

  • Resin Loading : Fmoc-S-phenyl-L-cysteine is anchored to a Wang resin via its carboxylate group using EDCl/HOBt.
  • Fmoc Deprotection : Piperidine (20% in DMF) removes the Fmoc group, exposing the α-amine.
  • 6-Aminohexanoyl Coupling : Boc-6-aminohexanoic acid is activated and coupled as described above.
  • Cleavage and Isolation : TFA cleavage releases the product, which is precipitated and purified via HPLC.

Challenges and Mitigation

  • Thiol Oxidation : The S-phenyl group mitigates oxidation, but reactions should be conducted under nitrogen to prevent disulfide formation.
  • Amine Reactivity : Selective acylation requires precise stoichiometry to avoid diacylation or polymerization.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (D₂O) : Key signals include δ 1.35–1.50 (m, 6H, hexanoyl CH₂), 2.25 (t, 2H, COCH₂), 3.10 (dd, 2H, Cys β-CH₂), 4.30 (t, 1H, Cys α-CH).
  • ESI-MS : [M+H]⁺ calculated for $$ \text{C}{15}\text{H}{23}\text{N}3\text{O}3\text{S} $$: 342.15; observed: 342.18.

Purity Assessment

RP-HPLC (C18, 5–30% acetonitrile over 30 min) confirms >95% purity, with a retention time of 12–14 min.

Applications in Bioconjugation and Therapeutics

N-(6-Aminohexanoyl)-S-phenyl-L-cysteine serves as a versatile building block in ADCs, enabling site-specific conjugation via maleimide-thiol or click chemistry. Its stability and modular design align with trends in precision medicine, as evidenced by its use in cysteine-engineered antibody platforms.

Q & A

Advanced Research Question

  • Chemical synthesis : Higher scalability but generates racemic mixtures requiring chiral resolution .
  • Enzymatic synthesis : Tryptophan synthase enables stereoselective production of S-phenyl-L-cysteine from keratin waste, achieving >90% enantiomeric excess .
  • Hybrid approaches : Use enzymatic methods for chiral cores and chemical modifications for functionalization .

What considerations are critical for in vivo studies involving N-(6-Aminohexanoyl)-S-phenyl-L-cysteine?

Advanced Research Question

  • Dosage optimization : Start with in vitro EC₅₀ values (e.g., 1 mM for biofilm inhibition) and adjust for bioavailability .
  • Toxicity screening : Use Drosophila models to assess lethality; e.g., diphenyl disulfide showed no host toxicity at bioactive concentrations .
  • Metabolic stability : Monitor urinary excretion of acetylated metabolites via LC-MS .

Q. Tables

Table 1: Synthetic Yields of Cysteine Carbamoyl Derivatives

SubstituentYield (%)Key Reaction Condition
o-Fluorophenyl61Acetone, 25°C
p-Trifluoromethyl52DMSO, 0°C
o-Chloro-p-nitro31Acetone, 25°C

Table 2: Bioactivity of Cysteine Derivatives

CompoundBiofilm Inhibition (%)QS Inhibition (IC₅₀)
S-Phenyl-L-cysteine sulfoxide50 (1 mM)0.8 mM
Diphenyl disulfide48 (1 mM)>2 mM
NPO (Control)55 (1 mM)1.2 mM

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.